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Compound of Interest

Compound Name:
3-Bromopiperidin-4-one

hydrobromide

CAS No.: 118652-88-3

Cat. No.: B040560 Get Quote

Executive Summary
The piperidinone scaffold—specifically piperidin-4-one and piperidin-2-one (δ-lactam)—

represents a "privileged structure" in medicinal chemistry. Its ubiquity stems from its ability to

serve as a rigid pharmacophore that can be decorated to probe diverse biological targets, from

kinase active sites to nuclear receptors.

This guide analyzes the structural versatility of piperidinones, focusing on their role as Michael

acceptors in oncology, their emerging utility in metabolic disease (FXR agonists), and their

application in antimicrobial therapeutics. It provides a technical roadmap for rational design,

synthesis, and biological validation.

Structural Chemistry & Classification
The biological activity of piperidinones is dictated by the position of the carbonyl group and the

electronic environment of the nitrogen atom.

The Core Scaffolds
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Scaffold Type IUPAC Name
Key Chemical
Feature

Primary Biological
Utility

Piperidin-4-one Piperidin-4-one

C4-Ketone;

susceptible to

enolization and

condensation at

C3/C5.

Anticancer (Curcumin

mimics), CNS agents.

[1][2]

Piperidin-2-one Piperidin-2-one

C2-Lactam;

chemically stable

amide bond.

Peptidomimetics,

Antimicrobial, FXR

agonists.

Dihydropyridinone
2,3-Dihydro-4-

pyridone

Conjugated enone

system.

Irreversible covalent

inhibitors (Michael

acceptors).

Pharmacophore Logic: The Michael Acceptor
In anticancer drug design, the 3,5-bis(benzylidene)-4-piperidinone motif is critical.

Mechanism: The

-unsaturated ketone acts as a Michael acceptor.

Target: Nucleophilic sulfhydryl (-SH) groups on cysteine residues of proteins (e.g.,

Thioredoxin reductase, NF-

B, STAT3).

Selectivity: The rigidity of the piperidinone ring holds the two aryl rings in a specific

conformation, often enhancing binding affinity compared to the flexible acyclic analog,

curcumin.

Structure-Activity Relationship (SAR) Analysis
Piperidin-4-one Anticancer SAR
The potency of piperidin-4-one derivatives is governed by electronic and steric effects at three

vectors:
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The Nitrogen (N1):

H-bond Donor: Free NH is often required for solubility but can be alkylated to improve

lipophilicity/permeability.

Acylation: Converting to an amide (N-acyl) often reduces cytotoxicity by altering the ring

conformation and reducing basicity.

The Aryl Wings (C3/C5):

Electron Withdrawing Groups (EWGs): Substituents like -F or -NO2 on the benzylidene

rings increase the electrophilicity of the

-carbon, enhancing reaction with thiols (increased potency but potential toxicity).

Electron Donating Groups (EDGs): -OMe or -OH groups mimic curcumin, providing

antioxidant balance and often improving selectivity for tumor cells over normal fibroblasts.

The Linker:

Direct conjugation (benzylidene) is superior to extended linkers for maintaining the optimal

"butterfly" conformation required for active site docking.

Visualization: SAR Logic
The following diagram illustrates the core SAR principles for a cytotoxic piperidinone derivative.
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Caption: SAR map of 3,5-bis(benzylidene)-4-piperidinone. The C3/C5 unsaturation is the

"warhead," while N-substitution modulates ADME properties.

Biological Mechanisms & Therapeutic
Applications[1][2][3][4][5][6][7][8][9][10]
Oncology: The EF24 Paradigm
Compound: EF24 (Diphenyl difluoroketone analog). Mechanism: EF24 is a potent inhibitor of

the NF-

B and JAK/STAT signaling pathways.

Causality: By covalently binding to IKK

(via Michael addition), it prevents the phosphorylation of I

B, thereby blocking NF-

B translocation to the nucleus.

Outcome: Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulation of pro-

apoptotic Bax.

Metabolic Disease: FXR Agonists
Recent work (e.g., LZ-007) utilizes the piperidinone scaffold not as a cytotoxin, but as a rigid

linker to target the Farnesoid X Receptor (FXR).

Application: Treatment of MASH (Metabolic dysfunction-associated steatohepatitis).[3]

Advantage: The piperidine ring reduces lipophilicity compared to traditional steroid-based

FXR agonists, improving the pharmacokinetic profile.

Signaling Pathway Visualization
The following diagram details the apoptotic cascade triggered by piperidinone-based

electrophiles.
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Caption: Mechanism of Action for piperidinone-induced apoptosis via NF-kappaB pathway

suppression.[4][5]

Experimental Protocols
Synthesis: Claisen-Schmidt Condensation
Objective: Synthesis of 3,5-bis(benzylidene)-4-piperidinone derivatives. Rationale: This

reaction exploits the acidity of the

-protons in the piperidinone ring to form the requisite enone system.

Protocol:

Reagents: 4-Piperidinone hydrochloride (1.0 eq), Substituted Benzaldehyde (2.2 eq), Acetic

Acid (Glacial), dry HCl gas (or concentrated HCl).

Procedure:

Dissolve 4-piperidinone HCl and the aldehyde in Glacial Acetic Acid (10 mL/g).

Purge the solution with dry HCl gas for 30 minutes OR add catalytic concentrated HCl.

Stir at room temperature for 24–48 hours. A precipitate typically forms.

Workup: Filter the solid.[6] Wash with cold ethanol and diethyl ether to remove unreacted

aldehyde.

Purification: Recrystallize from ethanol/water.

Validation:

1H NMR: Look for the disappearance of

-methylene protons (approx 2.5 ppm) and appearance of vinylic protons (7.6–7.8 ppm,
singlet).

Biological Assay: MTT Cytotoxicity Screen
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Objective: Determine IC50 values to assess potency. Trustworthiness Check: Include a positive

control (e.g., Curcumin or Doxorubicin) and a vehicle control (DMSO < 0.1%).

Protocol:

Seeding: Seed cancer cells (e.g., HL-60, MCF-7) at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Add test compounds dissolved in DMSO at serial dilutions (0.1

M to 100

M). Ensure final DMSO concentration is <0.1%.

Incubation: Incubate for 48h at 37°C, 5% CO2.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).

Future Outlook
PROTACs: Piperidinones are being explored as warheads or linkers in Proteolysis Targeting

Chimeras (PROTACs) to degrade oncogenic proteins rather than just inhibiting them.

Hybrid Drugs: Coupling piperidinones with NSAIDs or quinolones to create dual-action anti-

inflammatory/antimicrobial agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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